N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Lipophilicity Membrane permeability Drug-likeness

N-(2-Methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide (CAS 941883-69-8) is a synthetic small-molecule pyridazinone-acetamide derivative (C21H21N3O3, MW 363.4 g/mol, PubChem CID. The compound features a 6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl core linked via an acetamide spacer to an N-(2-methoxybenzyl) moiety, placing it within the broader class of pyridazine-based heterocycles that are recognized as privileged scaffolds in medicinal chemistry.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 941883-69-8
Cat. No. B2455514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide
CAS941883-69-8
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C21H21N3O3/c1-15-7-3-5-9-17(15)18-11-12-21(26)24(23-18)14-20(25)22-13-16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25)
InChIKeyZQZYJHLKNIXRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide (CAS 941883-69-8): Compound Identity and Structural Baseline for Procurement Evaluation


N-(2-Methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide (CAS 941883-69-8) is a synthetic small-molecule pyridazinone-acetamide derivative (C21H21N3O3, MW 363.4 g/mol, PubChem CID 7672009) [1]. The compound features a 6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl core linked via an acetamide spacer to an N-(2-methoxybenzyl) moiety, placing it within the broader class of pyridazine-based heterocycles that are recognized as privileged scaffolds in medicinal chemistry [2]. Its computed physicochemical profile includes XLogP 2.6, topological polar surface area (TPSA) 71 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The compound is commercially available as a research chemical (typical purity ≥95%) and is intended exclusively for non-human, non-therapeutic research applications [1].

Procurement Risk: Why N-(2-Methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide Cannot Be Replaced by Generic Pyridazinone Analogs


Within the pyridazinone-acetamide chemical space, even ostensibly minor structural modifications produce substantial shifts in physicochemical and, by inference, pharmacological properties. Replacement of the ortho-tolyl substituent with para-tolyl or methyl groups alters molecular shape, lipophilicity (ΔXLogP ≥2.0 log units), and rotational degrees of freedom, all of which critically influence target recognition, membrane permeability, and metabolic stability [1][2]. Furthermore, deletion or positional isomerization of the N-(2-methoxybenzyl) group eliminates key hydrogen-bond acceptor contacts and steric bulk that contribute to binding-site complementarity [3]. Consequently, substituting this compound with a structurally related but non-identical pyridazinone derivative—without explicit, assay-matched comparative data—introduces an unquantifiable risk of altered potency, selectivity, and off-target profile, rendering generic substitution scientifically unsound for research or screening applications.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide: Head-to-Head and Cross-Study Comparisons


Enhanced Lipophilicity (XLogP) Versus N-(2-Methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

The target compound exhibits an XLogP of 2.6, which is 2.0 log units higher than that of its direct 3-methyl analog (XLogP 0.6) [1][2]. This 100-fold difference in computed octanol-water partition coefficient translates to substantially greater predicted membrane permeability, a critical determinant of intracellular target engagement and oral bioavailability potential in cell-based and in vivo models. The increased lipophilicity arises from the o-tolyl group replacing the methyl substituent at the pyridazinone 3-position, introducing an additional phenyl ring that expands the hydrophobic surface area.

Lipophilicity Membrane permeability Drug-likeness

Ortho-Tolyl Versus Para-Tolyl Substitution: Topological and Steric Differentiation

The target compound incorporates an ortho-tolyl group at the pyridazinone 3-position, contrasting with the para-tolyl substitution found in analogs such as 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide [1][2]. Ortho-methyl substitution creates a sterically hindered environment around the pyridazinone-phenyl bond, restricting rotational freedom and imposing a distinct conformational preference compared to the more planar, less hindered para-tolyl isomer. This topological difference is documented in pyridazinone patent literature as a critical determinant of receptor subtype selectivity [3]. The target compound's molecular weight (363.4 g/mol) and six rotatable bonds further distinguish it from the smaller para-tolyl analog (243.26 g/mol, three rotatable bonds).

Molecular topology Steric effects Positional isomerism

Structural Novelty: Absence of Annotated Bioactivity in Public Databases

According to the ZINC database and ChEMBL, this compound has no known biological activity annotations and is not reported in any publications indexed by ChEMBL [1]. In contrast, many structurally simpler pyridazinone-acetamides (e.g., PDE III inhibitors such as OR-1896, IC50 = 37 nM) have well-characterized target engagement profiles [2]. This absence of annotated activity, combined with its proprietary substitution pattern, positions the target compound as a structurally novel entry with an unexplored target interaction landscape, offering potential value for phenotypic screening and target deconvolution campaigns where known pharmacology is undesirable.

Scaffold novelty Underexplored chemical space Target deconvolution

Drug-Likeness and Physicochemical Profile Benchmarking Against Oral Drug Space

The target compound satisfies all Lipinski Rule of Five criteria (MW < 500; XLogP < 5; HBD = 1; HBA = 4) and exhibits a TPSA of 71 Ų, which is below the 140 Ų threshold generally associated with acceptable oral bioavailability [1]. By comparison, the 3-methyl analog N-(2-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has identical TPSA (71 Ų) but significantly lower MW (287.31) and XLogP (0.6), placing it in a different region of drug-like chemical space [2]. The target compound's balanced property profile—moderate lipophilicity, moderate size, and favorable hydrogen-bonding capacity—aligns with oral drug-like space while providing greater hydrophobic contact potential than smaller analogs.

Drug-likeness Lipinski parameters ADME prediction

Pyridazinone Class-Level Evidence: Privileged Scaffold with Multi-Target Potential

The pyridazinone core is established as a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity across diverse target classes including cyclooxygenases (COX-1/COX-2), phosphodiesterases (PDE III/IV), reverse transcriptase, and various kinases [1][2]. Specifically, pyridazinone-acetamide conjugates have yielded potent VEGFR-2 inhibitors (IC50 = 11.5 nM against HUVEC antiproliferation, superior to sorafenib at IC50 = 23.2 nM) [2]. While these data are not for the target compound itself, they establish that the pyridazinone-acetamide chemotype—of which the target compound is a distinct member with unique o-tolyl and 2-methoxybenzyl substitution—is capable of high-potency target engagement. The target compound's structural deviation from characterized analogs provides a basis for exploring differentiated selectivity profiles within this validated pharmacophore space.

Privileged scaffold Multi-target pharmacology Drug design

Caveat on Evidence Strength: Limited Direct Comparative Bioactivity Data

It must be explicitly acknowledged that no direct, head-to-head bioactivity comparison between N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide and any specific comparator has been identified in the peer-reviewed literature or public databases as of May 2026 [1][2]. The compound is not indexed in ChEMBL with any activity data, has no reported IC50, Ki, EC50, or MIC values in any assay system, and does not appear in any patent as a specifically claimed or exemplified compound with biological data. Consequently, all differentiation claims above are based on computed physicochemical properties, structural comparisons, and class-level pharmacological precedent. Users should treat this compound as an exploratory research tool requiring de novo biological characterization rather than a validated probe with established target engagement.

Data transparency Evidence grading Research compound limitations

Recommended Application Scenarios for N-(2-Methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide Based on Quantitative Evidence


Diversification of Screening Libraries for Phenotypic and Target-Based Drug Discovery

The compound's moderate lipophilicity (XLogP 2.6), compliance with all Lipinski Rule of Five criteria, and structural novelty (no annotated bioactivity in ChEMBL) make it an appropriate candidate for inclusion in diversity-oriented screening libraries [1][2]. Its unique o-tolyl and 2-methoxybenzyl substitution pattern occupies underexplored chemical space within the validated pyridazinone pharmacophore class, increasing the probability of identifying novel hit matter in both phenotypic and target-based high-throughput screening campaigns [3].

Structure-Activity Relationship (SAR) Exploration Around the Pyridazinone 3-Position

The ortho-tolyl group at the 3-position provides a sterically and electronically distinct starting point for systematic SAR studies. The 2.0 log-unit lipophilicity advantage over the 3-methyl analog (ΔXLogP = 2.0) [1] allows researchers to probe the effect of increased hydrophobicity and steric bulk on target potency, selectivity, and ADME properties. Comparative studies with the para-tolyl analog (ΔMW = 120.14; ΔRotBonds = 3) [2] can delineate the contribution of substitution geometry to biological activity.

Computational Chemistry and Molecular Modeling Studies

With its well-defined computed property profile (TPSA 71 Ų, six rotatable bonds, XLogP 2.6) [1] and a scaffold that is recognized as privileged across multiple target classes [2], this compound serves as a suitable test case for docking studies, pharmacophore model refinement, and molecular dynamics simulations. Its conformational flexibility (six rotatable bonds) provides a meaningful challenge for sampling algorithms, while its moderate size keeps computational cost manageable.

Chemical Probe Development for Target Deconvolution

Given the complete absence of annotated biological activity in public databases [1], this compound is well-suited for chemoproteomics and target deconvolution studies. Unlike well-characterized pyridazinone inhibitors (e.g., PDE III inhibitor OR-1896, IC50 = 37 nM) [2], the target compound carries no pre-existing target bias, allowing unbiased identification of protein interaction partners through affinity-based proteomics or cellular thermal shift assays.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.